(3-Aminopropyl)(methylsulfamoyl)amine

Structural Biology Medicinal Chemistry Chemical Synthesis

(3-Aminopropyl)(methylsulfamoyl)amine, also known as N'-(methylsulfamoyl)propane-1,3-diamine, is a sulfonamide derivative with the molecular formula C4H13N3O2S and a molecular weight of approximately 167 Da. It is structurally characterized by a central sulfamoyl group (–SO₂NH₂) linked to a 3-aminopropyl chain and a methyl substituent, which confers distinct hydrogen-bonding capabilities and amine reactivity.

Molecular Formula C4H13N3O2S
Molecular Weight 167.23
CAS No. 1596843-04-7
Cat. No. B2604100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Aminopropyl)(methylsulfamoyl)amine
CAS1596843-04-7
Molecular FormulaC4H13N3O2S
Molecular Weight167.23
Structural Identifiers
SMILESCNS(=O)(=O)NCCCN
InChIInChI=1S/C4H13N3O2S/c1-6-10(8,9)7-4-2-3-5/h6-7H,2-5H2,1H3
InChIKeyBLCRPDVOORWVQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Understanding (3-Aminopropyl)(methylsulfamoyl)amine CAS 1596843-04-7: A Basic Procurement Profile


(3-Aminopropyl)(methylsulfamoyl)amine, also known as N'-(methylsulfamoyl)propane-1,3-diamine, is a sulfonamide derivative with the molecular formula C4H13N3O2S and a molecular weight of approximately 167 Da [1]. It is structurally characterized by a central sulfamoyl group (–SO₂NH₂) linked to a 3-aminopropyl chain and a methyl substituent, which confers distinct hydrogen-bonding capabilities and amine reactivity . While the compound is listed in chemical supplier catalogs, the availability of detailed, experimentally validated performance data is extremely limited. Consequently, this guide is built upon the best available evidence to establish a foundational understanding of this molecule relative to potential analogs.

Why You Cannot Substitute (3-Aminopropyl)(methylsulfamoyl)amine CAS 1596843-04-7 with Similar-Looking Analogs


The procurement of (3-aminopropyl)(methylsulfamoyl)amine over generic analogs hinges on its precise dual-functionality: a terminal primary amine for bioconjugation and a methylsulfamoyl group that modulates both solubility and potential enzyme interactions. While compounds like (3-aminopropyl)(sulfamoyl)amine hydrochloride or N-(3-aminopropyl)methanesulfonamide share partial structural features, they lack the identical combination of functional groups. This difference is not trivial; the presence of the methylsulfamoyl group versus a simple sulfamoyl or methanesulfonamide group can alter hydrogen-bonding patterns, steric bulk, and electronic properties, potentially leading to divergent biological activity or reactivity in synthetic applications. Without direct experimental data, this inherent chemical distinction provides the only verifiable rationale for rejecting generic substitution. The following quantitative evidence, though limited, establishes the current state of knowledge for this specific compound.

Quantitative Evidence Guide for (3-Aminopropyl)(methylsulfamoyl)amine CAS 1596843-04-7 Procurement Decisions


Structural Differentiation: Methylsulfamoyl vs. Sulfamoyl Group in (3-Aminopropyl)(methylsulfamoyl)amine

(3-Aminopropyl)(methylsulfamoyl)amine possesses a methylsulfamoyl group, which distinguishes it from the closely related (3-aminopropyl)(sulfamoyl)amine. This structural variation introduces additional steric bulk and alters the compound's potential for hydrogen bonding and hydrophobic interactions . The presence of the methyl group can influence the molecule's overall conformation and its interaction with biological targets compared to the unsubstituted sulfamoyl analog.

Structural Biology Medicinal Chemistry Chemical Synthesis

Available Purity Specification: 95% Minimum Purity for (3-Aminopropyl)(methylsulfamoyl)amine

Vendor listings for (3-aminopropyl)(methylsulfamoyl)amine specify a minimum purity of 95%, a common baseline for research-grade chemicals . While this is a standard specification for such building blocks and does not represent a superior differentiator against higher-purity alternatives, it provides a quantitative baseline for procurement and establishes that the material is suitable for many exploratory research applications.

Chemical Synthesis Quality Control Research Reagents

Molecular Weight and Calculated Properties: A Baseline for (3-Aminopropyl)(methylsulfamoyl)amine

The molecular weight of (3-aminopropyl)(methylsulfamoyl)amine is approximately 167.23 g/mol, and its calculated partition coefficient (cLogP) is -0.84, indicating moderate hydrophilicity . These properties are typical for small, polar amine-containing molecules. They provide a physicochemical baseline for comparison with other building blocks but do not represent a unique advantage.

Physicochemical Properties Drug Discovery Computational Chemistry

Optimal Application Scenarios for (3-Aminopropyl)(methylsulfamoyl)amine CAS 1596843-04-7 Based on Available Evidence


Scaffold for Sulfonamide-Based Medicinal Chemistry Exploration

The methylsulfamoyl group is a recognized pharmacophore found in various bioactive molecules. (3-Aminopropyl)(methylsulfamoyl)amine serves as a compact, bifunctional building block for constructing novel sulfonamide-containing drug candidates, particularly where a terminal primary amine is required for conjugation or further derivatization [1]. Its use is supported by its basic purity and defined physicochemical properties , making it suitable for initial SAR studies in early-stage drug discovery.

Building Block in Chemical Synthesis

The compound's structure, featuring a free primary amine and a protected sulfamoyl group, makes it a versatile reagent in organic synthesis. It can be used in the preparation of more complex molecules, including potential ligands or probes for chemical biology applications. The reported 95% purity provides a reliable starting point for such synthetic endeavors .

Reference Standard for Analytical Method Development

Given its defined molecular formula (C4H13N3O2S) and molecular weight (167.23 g/mol), (3-aminopropyl)(methylsulfamoyl)amine could be employed as a reference standard in the development and calibration of analytical methods, such as LC-MS or NMR, for the detection or quantification of related sulfamoyl-amine derivatives in complex mixtures .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Aminopropyl)(methylsulfamoyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.